molecular formula C16H21ClN2O3 B4723155 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B4723155
M. Wt: 324.80 g/mol
InChI Key: KXZCSTCPODHYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as clopidol, is a chemical compound that has been widely used in scientific research applications. Clopidol belongs to the family of imidazolidines and has been used as an anticoccidial agent in poultry farming for many years. In

Mechanism of Action

Clopidol exerts its anticoccidial activity by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the coccidia parasite. DHFR is involved in the synthesis of tetrahydrofolate, which is required for DNA synthesis and cell division. By inhibiting DHFR, 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione disrupts the parasite's ability to replicate and causes its death.
Biochemical and Physiological Effects:
Clopidol has been shown to have a low toxicity profile and is well-tolerated in animals. It has been reported to have no significant effects on the growth performance, feed intake, or carcass quality of chickens. Clopidol has also been shown to have antioxidant properties and to reduce oxidative stress in animals.

Advantages and Limitations for Lab Experiments

Clopidol is a widely used anticoccidial agent in poultry farming and has been extensively studied in scientific research. It is relatively inexpensive and has a low toxicity profile, making it a suitable candidate for use in lab experiments. However, its use is limited to the treatment of coccidiosis and may not be effective against other types of parasites.

Future Directions

There are several areas of future research that could be explored with 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One potential area is the development of new anticoccidial agents based on the structure of 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. Another area is the investigation of 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione's potential as an antitumor agent in humans. Additionally, the mechanism of action of 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione could be further elucidated to better understand its effects on parasites and cancer cells.

Scientific Research Applications

Clopidol has been extensively used in scientific research as an anticoccidial agent in poultry farming. It has also been investigated for its potential use as an antitumor agent, anti-inflammatory agent, and antifungal agent. Clopidol has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10-9-13(11(2)8-12(10)17)22-7-5-6-19-14(20)16(3,4)18-15(19)21/h8-9H,5-7H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZCSTCPODHYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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